3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O8S. It is a derivative of cinnamic acid, characterized by the presence of methoxy and sulfooxy groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid typically involves the esterification of 3,5-dimethoxy-4-hydroxycinnamic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with single bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group plays a crucial role in its reactivity and biological activity. It can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-[3,4-Dimethoxyphenyl]prop-2-enoic acid: Lacks the sulfooxy group, resulting in different reactivity and applications.
3-[3,5-Dihydroxy-4-(sulfooxy)phenyl]prop-2-enoic acid: Contains hydroxyl groups instead of methoxy groups, leading to variations in chemical behavior and biological activity.
Uniqueness
3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
651705-77-0 |
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Molecular Formula |
C11H12O8S |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16) |
InChI Key |
KJWQVTFGBFEXMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O |
Origin of Product |
United States |
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